molecular formula C19H17NO2 B14918094 2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide

2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide

Cat. No.: B14918094
M. Wt: 291.3 g/mol
InChI Key: BESIKHMYYDYEGK-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide is an organic compound that features both a naphthalene and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide typically involves the reaction of 2-methylphenol with naphthalen-2-ylamine in the presence of acetic anhydride. The reaction conditions often include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene and methylphenoxy groups.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetonaphthanone: Shares the naphthalene core but differs in functional groups.

    2-Methylnaphthalene: Similar naphthalene structure but lacks the acetamide and methylphenoxy groups.

Uniqueness

2-(2-methylphenoxy)-N-(naphthalen-2-yl)acetamide is unique due to the combination of the naphthalene and methylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H17NO2/c1-14-6-2-5-9-18(14)22-13-19(21)20-17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,20,21)

InChI Key

BESIKHMYYDYEGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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